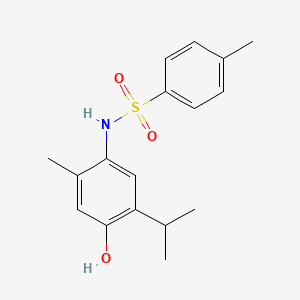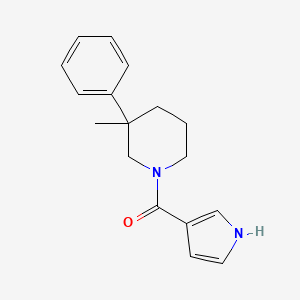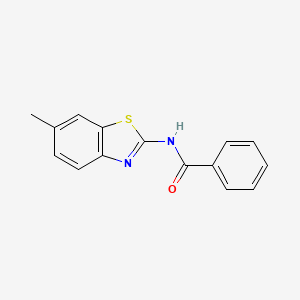![molecular formula C20H25N3O4 B5617964 1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5617964.png)
1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on similar compounds, such as diazepines and their derivatives, often involves regiospecific synthesis techniques. For example, Alonso et al. (2020) detailed the regiospecific preparation of various dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones by reacting 2,3-diaminopyridines with ethyl aroylacetates, demonstrating methods that could potentially be applied to synthesize related compounds (Alonso et al., 2020).
Molecular Structure Analysis
The structural studies often include X-ray crystallography and NMR spectroscopy to determine molecular conformations and enantiomers, as seen in compounds with a diazepine moiety, offering insight into the stereochemistry and conformational preferences of similar molecular structures (Alonso et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of diazepine derivatives typically involves reactions with various organic substrates, leading to a wide range of potential chemical transformations. Studies on the synthesis and reactivity of pyridinols and related compounds shed light on the antioxidative properties and potential for further functionalization of similar structures (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, of diazepine derivatives can be inferred from detailed crystallographic studies. For instance, Moser et al. (2005) provided data on the crystal structure of a complex molecule, highlighting the challenges and considerations in analyzing the physical properties of complex organic compounds (Moser et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, stability under various conditions, and interaction with biological molecules, can be derived from studies focused on the synthesis and biological evaluation of diazepine derivatives. For example, the exploration of antiproliferative activities of certain diazepine compounds against human cancer cell lines provides insights into the chemical-biological interactions that could be relevant to similar compounds (Liszkiewicz, 2002).
特性
IUPAC Name |
(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-(2,6-dimethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-18-9-8-17(19(21-18)27-2)20(25)23-11-10-22(13-16(24)14-23)12-15-6-4-3-5-7-15/h3-9,16,24H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGRWFQGOSVPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCN(CC(C2)O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617882.png)
![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)


![2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5617902.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617910.png)

![3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)

![9-(3-morpholinylacetyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5617949.png)
![1-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5617955.png)

![1-(2-ethyl-6-methylphenyl)-4-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5617972.png)
